Imatinib RC11 -

Imatinib RC11

Catalog Number: EVT-13981839
CAS Number:
Molecular Formula: C33H28N10O
Molecular Weight: 580.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Imatinib, also known by its chemical name N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)-4-[(4-methylpiperazin-1-yl)methyl]benzamide, is a small molecule kinase inhibitor that has significantly transformed cancer treatment, particularly for chronic myeloid leukemia (CML). Approved by the Food and Drug Administration on February 1, 2001, Imatinib was hailed as a "miracle drug" due to its remarkable efficacy in inducing complete hematologic responses in patients with CML . It represents a pioneering example of targeted therapy, allowing treatments to be tailored to the genetic profile of individual tumors.

Source and Classification

Imatinib is classified as an antineoplastic agent and a specific inhibitor of various tyrosine kinases, including Bcr-Abl, c-KIT, and PDGF receptors. It is included in the World Health Organization's List of Essential Medicines, underscoring its critical role in cancer therapy . The compound is synthesized primarily from synthetic organic processes and is marketed under trade names such as Gleevec and Glivec.

Synthesis Analysis

The synthesis of Imatinib involves several complex chemical reactions. A notable method includes the reaction of 2-chloro-4-(3-pyridyl)-pyrimidine with 2-amino-4-nitro-toluene to yield N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidine-amine. This intermediate is then reduced and reacted with 4-(4-methyl-piperazine-1-ylmethyl)-benzoyl chloride to produce Imatinib .

Another synthetic route involves:

  1. Starting Materials: 2-chloro-4-(3-pyridyl)-pyrimidine and 2-amino-4-nitro-toluene.
  2. Reduction Reaction: The nitro group is reduced to an amine.
  3. Final Reaction: The product is reacted with a piperazine derivative to yield Imatinib.

This process can utilize various solvents such as methanol or ethanol, and catalysts like palladium on activated carbon for hydrogenation steps .

Molecular Structure Analysis

Imatinib has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is C29H31N7O, with a molecular weight of approximately 493.26 g/mol . The structure includes:

  • Aromatic Rings: Contributing to hydrophobic interactions.
  • Pyrimidine and Pyridine Moieties: Essential for binding to the active sites of target kinases.

The three-dimensional structure can be visualized using various chemical modeling software, revealing how it fits into the active site of tyrosine kinases.

Chemical Reactions Analysis

Imatinib undergoes several key reactions that are crucial for its pharmacological activity:

  1. Tyrosine Kinase Inhibition: Imatinib binds to the ATP-binding site of tyrosine kinases, preventing substrate phosphorylation.
  2. Metabolism: Primarily metabolized in the liver via cytochrome P450 enzymes (notably CYP3A4), leading to active metabolites that contribute to its therapeutic effects .
  3. Pharmacokinetics: Exhibits a half-life of approximately 18 hours for Imatinib and 40 hours for its active metabolites, with excretion predominantly through fecal routes .
Mechanism of Action

Imatinib functions as a selective inhibitor of several tyrosine kinases involved in cell signaling pathways that regulate cell growth and division. Its mechanism includes:

  • Binding: Imatinib occupies the active site of the ABL kinase, preventing ATP from binding.
  • Inhibition of Phosphorylation: This action leads to decreased phosphorylation of downstream signaling proteins like Crkl, which are critical for cell proliferation and survival in CML .

The selectivity for Bcr-Abl over other kinases minimizes off-target effects, making it a highly effective treatment option.

Physical and Chemical Properties Analysis

Imatinib exhibits distinct physical and chemical properties essential for its function:

  • Physical State: White to slightly yellowish crystalline powder.
  • Solubility: Limited solubility in water (0.0146 mg/mL) but good bioavailability (approximately 98%) .
  • LogP Value: Approximately 3.04, indicating moderate lipophilicity which aids in membrane permeability.

Key physicochemical properties include:

  • Molecular Weight: 493.26 g/mol
  • Polar Surface Area: 86.28 Ų
  • Hydrogen Bond Donors/Acceptors: 2/7 respectively .
Applications

Imatinib is primarily utilized in oncology for treating various forms of cancer, notably:

  1. Chronic Myeloid Leukemia: As a first-line treatment due to its high efficacy.
  2. Gastrointestinal Stromal Tumors (GISTs): Effective against tumors expressing c-KIT.
  3. Other Malignancies: Investigated for use in other cancers involving aberrant tyrosine kinase signaling.

Additionally, research has indicated potential antiviral properties against SARS-CoV and MERS-CoV, showcasing its versatility beyond oncology applications .

Synthetic Pathways and Optimization Strategies for Imatinib RC11

Novel Demethylation Approaches in Precursor Derivatization

The synthesis of high-purity norimatinib (the desmethyl precursor) is the critical first step for Imatinib RC11 production. Traditional demethylation routes suffered from harsh conditions and low yields. Significant optimization has been achieved using modified Polonovski reactions applied directly to imatinib free base isolated from pharmaceutical formulations (Gleevec tablets).

The process involves:

  • Imatinib Free Base Isolation: Dissolving tablet contents in water, filtration, and alkaline precipitation (using 0.2 M sodium bicarbonate) followed by recrystallization (methylene chloride/hexane) yields pure imatinib free base (1) (mp 208–209°C, 87.9% yield) [1] [6].
  • Controlled Demethylation: Treating imatinib free base (1) with a stoichiometric amount of m-chloroperoxybenzoic acid (mCPBA) in dichloromethane at -20°C forms the N-oxide intermediate. This intermediate undergoes rapid rearrangement upon treatment with trifluoroacetic anhydride (TFAA), yielding norimatinib (2). This non-classical Polonovski approach, detailed in patent US20030198594A1, significantly improves selectivity and reduces degradation compared to earlier methods employing stronger oxidants or acids [1] [4] [6].
  • Purification: Crude norimatinib is purified via silica gel chromatography or recrystallization, yielding the key precursor (2) (mp 145–149°C, ~34.5% yield from isolated imatinib) [1].

Alternative routes synthesizing norimatinib from the corresponding amine and carboxylic acid fragments (avoiding the need for demethylation) exist but are generally longer and less efficient for radiolabeling purposes due to the accumulation of impurities over multiple steps [1].

Radiolabeling Techniques for Carbon-11 Isotopic Integration

The integration of the short-lived positron emitter carbon-11 (t₁/₂ = 20.4 min) into the norimatinib precursor defines the production of Imatinib RC11 ([N-¹¹C-methyl]imatinib). Efficiency and speed are paramount. The state-of-the-art method utilizes gas-phase [¹¹C]CO₂ production (cyclotron-generated) followed by rapid reduction to [¹¹C]CH₄ and subsequent conversion to [¹¹C]CH₃I (methyl iodide) using established methods.

The radiolabeling step itself involves the N-alkylation of norimatinib (2):

  • Reaction Setup: Norimatinib (2, 1-2 mg) is dissolved in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) containing a small amount of strong base (e.g., tetrabutylammonium hydroxide, NaOH micro-particles).
  • [¹¹C]CH₃I Trapping and Reaction: The gaseous [¹¹C]CH₃I is swept into the reaction vessel and trapped in the precursor solution. The mixture is heated (70-100°C) for 2-5 minutes.
  • Purification: The crude reaction mixture is rapidly diluted with HPLC mobile phase (e.g., buffered acetonitrile/water) and injected onto a semi-preparative reverse-phase HPLC column (C18). [N-¹¹C-methyl]imatinib (Imatinib RC11) is isolated based on UV and radioactivity detection.
  • Formulation: The isolated product fraction is typically reformulated into saline or saline/ethanol mixture suitable for intravenous injection, followed by sterile filtration.

Table 1: Key Parameters and Outcomes of Carbon-11 Radiolabeling for Imatinib RC11

ParameterTypical Value/RangeImpact on ProductOptimization Strategy
Precursor (Norimatinib) Amount1-2 mgHigher amounts increase RC11 yield but may hinder purificationMinimal effective amount determined empirically
Reaction SolventAnhydrous DMF or DMSOEnsures solubility, facilitates reaction kineticsStrict anhydrous conditions to prevent hydrolysis
BaseTBAH or solid NaOHDeprotonates piperazine N-H for alkylationMinimize volume/concentration to reduce side products
Reaction Temperature70-100 °CBalances reaction rate vs. precursor stabilityOptimized for rapid completion (<5 min)
Reaction Time2-5 minutesMust align with C-11 half-life constraintsMinimized while ensuring high conversion
Radiochemical Yield (RCY, decay-corrected)20-40% (from [¹¹C]CH₃I)Determines final injectable dose activityOptimize precursor, base, solvent, temperature, time
Radiochemical Purity (RCP)>98%Critical for specific imaging and pharmacokinetic dataEfficient HPLC purification method development
Specific Activity (SA)>50 GBq/μmol (at EOS)Essential for tracer studies without receptor saturationMinimize carrier carbon, use high SA [¹¹C]CH₃I
Total Synthesis Time25-35 min (from EOB)Dictates practical usable dose (accounts for decay)Streamline purification, formulation steps

This method reliably produces Imatinib RC11 with high radiochemical purity (>98%) and sufficient specific activity (>50 GBq/μmol at end-of-synthesis) for sensitive PET imaging studies in baboons and humans, enabling quantification of drug distribution and target engagement [1] [4] [6]. The relatively short synthesis time (25-35 min from end-of-bombardment, EOB) is crucial given the isotope's rapid decay.

Solid-Phase vs. Solution-Phase Synthesis Efficiency Comparisons

The synthesis of complex molecules like imatinib and its derivatives (including precursors for RC11) can be approached via traditional solution-phase chemistry or solid-phase supported synthesis (SPSS). While the core synthesis of norimatinib for RC11 production primarily utilizes optimized solution-phase methods (demethylation or fragment coupling), evaluating SPSS highlights potential future optimization avenues.

  • Solution-Phase Synthesis (Dominant Approach):
  • Advantages: Well-established scalable routes (kg scale for API), readily available reagents and solvents, high flexibility in reaction conditions, easier reaction monitoring (TLC, NMR). The demethylation route from API is particularly efficient for RC11 precursor supply.
  • Disadvantages: Requires extensive purification (extraction, chromatography) after each step to remove reagents, byproducts, and solvents; significant risk of product loss during isolations; handling of hazardous reagents and waste in large volumes; multi-step linear sequences lead to lower overall yields. Purification of the final norimatinib precursor is critical and time-consuming for radiolabeling.

  • Solid-Phase Supported Synthesis (Emerging/Optimization Potential):

  • Advantages: Simplified purification (filtration/washing removes excess reagents and soluble byproducts), potential for automation, combinatorial chemistry approaches feasible, reduced solvent consumption. Could be explored for synthesizing key fragments or advanced intermediates.
  • Disadvantages: Requires development of specialized linkers for attaching the growing molecule to the resin and cleaving the final product without degradation; linker cleavage can introduce impurities; reaction kinetics and monitoring (e.g., reaction completion) are more challenging than in solution; limited scalability for large quantities; significant cost of functionalized resins. No currently reported efficient SPSS route exists for full imatinib or norimatinib synthesis suitable for RC11 production.

For Imatinib RC11 precursor (norimatinib) production, solution-phase synthesis, particularly the optimized demethylation of pharmaceutical-grade imatinib, remains the most efficient and practical route due to its directness and established protocols yielding material of sufficient purity for radiolabeling. SPSS may offer future benefits for synthesizing structurally related analogs or tagged versions but currently presents no significant advantage for the core RC11 precursor [5] [9].

Catalytic Systems for Piperazine Methylation Reactions

While the radiolabeling step uses [¹¹C]CH₃I for direct methylation of norimatinib, the synthesis of the unlabeled imatinib precursor (or norimatinib via fragment coupling) involves methylation of the piperazine nitrogen. Optimizing this step is crucial for efficient large-scale precursor production. Traditional methylation uses methyl iodide (CH₃I) or dimethyl sulfate under basic conditions, but these can suffer from over-alkylation (forming quaternary salts) and low selectivity. Advanced catalytic systems offer significant improvements:

  • Reductive Amination Catalysis: The reaction between the piperazine nitrogen and formaldehyde (HCHO) in the presence of a reducing agent and a catalyst provides a milder path to N-methylation.
  • Catalysts: Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly effective in organic solvents (e.g., DCE, acetonitrile), offering excellent chemoselectivity for mono-methylation over dimethylation under controlled conditions [9]. Palladium on carbon (Pd/C) or platinum oxide (PtO₂) under hydrogen atmosphere can also catalyze the reductive amination but require careful pressure control.
  • Advantages: Higher selectivity for mono-N-methylation, milder conditions reducing side reactions on sensitive heterocycles (pyrimidine), easier control of reaction stoichiometry.
  • Phase-Transfer Catalysis (PTC): For alkylations using CH₃I in biphasic systems (aqueous NaOH/organic solvent), PTC catalysts like tetrabutylammonium bromide (TBAB) or Aliquat 336 dramatically enhance reaction rates and yields by solubilizing the reactive methylating species in the organic phase where the amine precursor resides. This minimizes hydrolysis and allows lower reaction temperatures.

  • Transition Metal-Catalyzed Coupling: While less common for simple methylation, systems using palladium catalysts with methylboronic acids or trimethylaluminum have been explored for challenging N-methylations, though applicability to the sterically hindered piperazine nitrogen in the imatinib context is limited.

Table 2: Comparison of Catalytic Systems for Piperazine N-Methylation in Imatinib Synthesis

Catalytic SystemMethylating AgentKey AdvantagesKey Disadvantages/LimitationsReported Yield Range
CH₃I / Base (Standard)Methyl IodideSimple, inexpensive reagentsOver-methylation, poor selectivity, salt formation60-75%
NaBH(OAc)₃FormaldehydeHigh mono-methylation selectivity, mild conditionsCost of reductant, requires anhydrous conditions80-92%
Pd/C, H₂FormaldehydeCatalytic (reusable), aqueous compatibility possibleRisk of reduction of other functional groups (nitro, vinyl)75-85%
Phase-Transfer (e.g., TBAB)Methyl IodideFaster reaction, lower temp, higher yield vs. standardRequires biphasic system, separation needed85-95%
Nickel ComplexesCH₃IHigh activity, potential for asymmetric inductionComplex catalyst synthesis, sensitivity>95% (Model Systems)

Recent investigations focus on highly active and selective nickel-based complexes (e.g., Ni(II)/diphosphine systems) that efficiently catalyze the direct methylation of secondary amines like piperazine derivatives using CH₃I under mild conditions with exceptional yields (>95% in model systems) and minimal quaternary salt formation [9]. Adapting such high-performance catalysts to the steric and electronic environment of the imatinib intermediate piperazine could represent the next frontier in optimizing the methylation step for precursor synthesis.

Byproduct Minimization in Multi-Step Heterocyclic Assembly

The synthesis of the imatinib core, whether for direct use or as a precursor to norimatinib/RC11, involves assembling multiple heterocyclic systems (pyridine, pyrimidine, benzamide) through sequential coupling reactions. Each step presents opportunities for byproduct formation, impacting the final yield and purity of the RC11 precursor. Key strategies for minimization include:

  • Pyrimidine Ring Formation and Amination: The core 4-(pyridin-3-yl)pyrimidin-2-amine fragment is typically built via condensation reactions (e.g., chalcone formation or Biginelli-type reactions) or by sequential nucleophilic substitution on preformed dichloropyrimidine.
  • Byproducts: Incomplete substitution (e.g., mono- vs. di-substituted pyrimidine), regioisomers, hydrolysis products (pyrimidinones), Dimroth rearrangement products.
  • Minimization: Precise stoichiometric control (slight excess of nucleophile like 3-aminopyridine), use of high-boiling polar aprotic solvents (DMAc, NMP) for better solubility and reaction homogeneity, controlled temperature to favor desired substitution without decomposition, employing catalysts like Cu(I) for amination steps. Careful HPLC monitoring identifies major byproducts like the des-chloro impurity or the regioisomeric amination product [1] [5].
  • Amide Coupling: The crucial condensation between the 4-(piperazinylmethyl)benzoic acid derivative and the 3-amino-4-methyl-N-(4-(pyridin-3-yl)pyrimidin-2-yl)aniline fragment forms the final benzamide bond.
  • Byproducts: Unreacted acids/amines, carboxylic acid anhydrides, O-acylisourea intermediates (from carbodiimides like DCC/EDC), racemization (if applicable), peptide coupling byproducts (urea from DCC).
  • Minimization: Use of highly efficient coupling agents (HATU, T3P) providing lower epimerization rates and easier purification than carbodiimides. Employing coupling additives (HOAt, DMAP) to suppress racemization and accelerate reaction. Strict control of stoichiometry (often slight excess of acid component) and reaction temperature (0°C to RT). Purification often requires silica gel chromatography to remove coupling agent-derived impurities [5] [9].
  • Piperazinylmethyl Linker Attachment: Introducing the 4-[(4-methylpiperazin-1-yl)methyl] group involves either alkylation of piperazine with a chloromethylbenzoyl precursor or reductive amination (as discussed in 1.4).
  • Byproducts: Dialkylated piperazine (quaternary salt), unalkylated piperazine, hydrolysis products of the chloromethyl group (benzyl alcohol), formamide derivatives (from reductive amination if formaldehyde is in excess).
  • Minimization: For alkylation: Use of mono-Boc protected piperazine allows selective N-alkylation at the less hindered nitrogen, followed by deprotection and controlled N-methylation. For direct alkylation: Careful control of stoichiometry (1:1 piperazine:alkylating agent), solvent choice (acetonitrile, DMF), and temperature. For reductive amination: Precise control of formaldehyde equivalents and use of selective reducing agents (NaBH(OAc)₃) [9].
  • Cyanation (in some routes): Earlier synthetic routes sometimes involved cyanation steps.
  • Byproducts: Hydrolysis products (amides, carboxylic acids), des-cyano impurities, reduced products.
  • Minimization: Use of trimethylsilyl cyanide (TMSCN) or acetone cyanohydrin with specific catalysts under anhydrous conditions, low temperatures.

Table 3: Major Byproducts in Imatinib Core Synthesis and Mitigation Strategies for RC11 Precursor Purity

Synthetic StepCritical ByproductsOrigin/MechanismMinimization StrategyDetection/Purification
Pyrimidine AminationDes-Chloro ImpurityIncomplete nucleophilic substitutionExcess nucleophile (3-aminopyridine), higher temp/timeHPLC, Silica Gel Chromatography
Regioisomeric Amination ProductAttack at C-4 instead of C-2 (if dichloro used)Use 2,4-dichloro with controlled addition, temp.HPLC, Crystallization
PyrimidinoneHydrolysis of chloro substituentAnhydrous solvents, controlled reaction conditionsHPLC
Final Amide CouplingUnreacted Acid or AmineStoichiometric imbalance, incomplete reactionPrecise stoichiometry, efficient coupling agentsExtraction, Chromatography
HATU-derived Uronium Salt / T3P saltsResidual coupling agent/reagentsThorough aqueous workup, chromatographyExtraction, Chromatography
O-Acylisourea (EDC/DCC)Rearrangement of carbodiimide-activated acidUse HOAt/HOBt additives; avoid carbodiimides if possibleChromatography
Piperazine AlkylationBis-Benzylpiperazine Quaternary SaltOver-alkylation of piperazineStoichiometry control (1:1), use mono-Boc protected piperazineExtraction, Ion-exchange Chromatog.
Benzyl AlcoholHydrolysis of chloromethyl precursorAnhydrous conditionsChromatography
Reductive AminationFormamide DerivativeOver-reduction or incomplete reductionControlled formaldehyde equivalents, optimal catalystChromatography
Demethylation (to Nor)Over-oxidized ProductsExcessive oxidation during PolonovskiPrecise mCPBA stoichiometry, low temperatureChromatography

Implementing these strategies—leveraging modern coupling agents, catalytic methylation, stoichiometric control, protected intermediates, and rigorous chromatographic purification—is essential for minimizing byproducts throughout the multi-step synthesis. This ensures the production of high-purity norimatinib precursor, which is critical for achieving high radiochemical yield and purity in the subsequent carbon-11 labeling step to produce Imatinib RC11 suitable for sensitive PET imaging studies [1] [5] [9].

Properties

Product Name

Imatinib RC11

IUPAC Name

1,3-bis[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]urea

Molecular Formula

C33H28N10O

Molecular Weight

580.6 g/mol

InChI

InChI=1S/C33H28N10O/c1-21-7-9-25(17-29(21)42-31-36-15-11-27(40-31)23-5-3-13-34-19-23)38-33(44)39-26-10-8-22(2)30(18-26)43-32-37-16-12-28(41-32)24-6-4-14-35-20-24/h3-20H,1-2H3,(H,36,40,42)(H,37,41,43)(H2,38,39,44)

InChI Key

VCDZACXUMBMZRO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC2=CC(=C(C=C2)C)NC3=NC=CC(=N3)C4=CN=CC=C4)NC5=NC=CC(=N5)C6=CN=CC=C6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.